REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([CH3:3])=[CH2:2].[C:11]([OH:22])(=[O:21])[C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=O)=[CH:14][CH:13]=1.B(O)(O)O.CN(C)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.[C:36]1(C)[C:37](C)=CC=C[CH:41]=1>O>[C:1]([C:4]1[CH:5]=[C:6]([O:10][C:16](=[O:18])[C:15]2[CH:14]=[CH:13][C:12]([C:11]([O:22][C:31]3[CH:32]=[CH:33][CH:34]=[C:29]([C:36]([CH3:37])=[CH2:41])[CH:30]=3)=[O:21])=[CH:20][CH:19]=2)[CH:7]=[CH:8][CH:9]=1)([CH3:3])=[CH2:2]
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
solfuric acid
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml four-necked flask equipped with a thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
DISTILLATION
|
Details
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was distilled off as an azeotropic mixture with the xylene and fresh xylene
|
Type
|
CUSTOM
|
Details
|
was suitable supplied from a dropping funnel
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the reaction solution was washed with three 200 ml portions of 5% aqueous sodium hydroxide solution and two 200 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous calcium chloride
|
Type
|
CUSTOM
|
Details
|
On evaporating the xylene
|
Type
|
CUSTOM
|
Details
|
recrystallizing from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C=1C=C(C=CC1)OC(C1=CC=C(C(=O)OC2=CC(=CC=C2)C(=C)C)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |